molecular formula C6H3ClN4O2 B099622 6-Chloro-3-nitroimidazo[1,2-b]pyridazine CAS No. 18087-76-8

6-Chloro-3-nitroimidazo[1,2-b]pyridazine

Cat. No. B099622
CAS RN: 18087-76-8
M. Wt: 198.57 g/mol
InChI Key: IJEZMDPWGDWYKJ-UHFFFAOYSA-N
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Description

6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant pharmaceutical importance. The structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and substituted with chloro and nitro groups at positions 6 and 3, respectively. This core structure is a versatile scaffold for the development of various pharmaceutical agents, as evidenced by the synthesis of related compounds with potential central nervous system (CNS) activities .

Synthesis Analysis

The synthesis of related compounds to 6-Chloro-3-nitroimidazo[1,2-b]pyridazine involves multi-step reactions starting from basic heterocyclic precursors. For instance, one study reports the synthesis of a triazolopyridazine derivative by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to obtain the final compound . Another study describes the synthesis of various 6-chloro-3-methoxy-2-aryl imidazo[1,2-b]pyridazines, highlighting the versatility of the core structure in generating compounds with different substituents that could influence CNS activity .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS), with the final confirmation provided by X-ray diffraction (XRD) . The crystal system, space group, and intermolecular interactions, such as hydrogen bonds and halogen interactions, are identified to understand the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

The reactivity of the 6-chloro-3-nitroimidazo[1,2-b]pyridazine scaffold allows for various chemical transformations. For example, the nitro group can be reduced to an amine, which can then be further modified to yield amides, anilines, and ureas . The chloro group can also undergo nucleophilic aromatic substitution, enabling the introduction of different functional groups to expand the structural diversity of the core imidazo[1,2-a]pyridine structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electronegative substituents like chloro and nitro groups can affect the electron density distribution within the molecule, which is reflected in the compound's spectroscopic characteristics and reactivity. Density functional theory (DFT) calculations can be used to predict these properties and compare them with experimental data. The HOMO-LUMO energy gap and global reactivity descriptors provide insight into the chemical stability and reactivity of the compound . Additionally, the synthesis of labeled compounds, such as those with carbon-14 or deuterium, facilitates the study of absorption and metabolism in antiparasitic applications .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

6-chloro-3-nitroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEZMDPWGDWYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441394
Record name 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-nitroimidazo[1,2-b]pyridazine

CAS RN

18087-76-8
Record name 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-76-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine
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Synthesis routes and methods I

Procedure details

6-Chloroimidazo[1,2-b]pyridazine (4.95 g, 31.6 mmol) [purchased from Combi-Blocks] was dissolved in 60 mL concentrated sulfuric acid, cooled in an ice bath, and nitric acid (9.9 mL, 158 mmol) was added dropwise while stirring. The reaction was stirred at 0° C. for 30 minutes, then at ambient temperature for 4.5 hours to reach completion. The reaction was poured onto ice, and the resulting aqueous mixture was neutralized with 50% NaOH aqueous solution and then extracted with EtOAc (3×400 mL). The organic layers were combined and washed with water (2×400 mL) and brine (400 mL), dried (Na2SO4), filtered and concentrated to yield the product as a yellowish powder (5.7 g, 91% yield).
Quantity
4.95 g
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60 mL
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9.9 mL
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0 (± 1) mol
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Yield
91%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Zheng, J Müller, S Kunz, M Siderius, L Maes… - International Journal for …, 2022 - Elsevier
As there is a continuous need for novel anti-infectives, the present study aimed to fuse two modes of action into a novel 3-nitroimidazo[1,2-b]pyridazine scaffold to improve antiparasitic …
Number of citations: 3 www.sciencedirect.com
P Sridhar, M Alagumuthu, B Ram, S Arumugam… - …, 2017 - Wiley Online Library
3‐nitro‐6‐amino substituted –imidazo [1,2‐b]pyridazine derivatives (5a–5 l) were synthesized in four steps and characterized by FT‐IR, 1 H NMR, 13 C NMR and HRMS. 3‐nitro‐6‐…
PF Fabio, AE Lanzilotti… - Journal of Labelled …, 1978 - Wiley Online Library
A potent antiparasitic agent 3‐nitro‐6‐propoxyimidazo[1, 2‐b]‐pyridazine (3) was synthesized, labeled with carbon‐14 in the propoxy side chain, from n‐propanol‐1‐ 14 C and 6‐chloro…
KR Paidi, VB Tatipamula, MK Kolli… - Anti-Infective …, 2017 - ingentaconnect.com
Background: Heterocyclic compounds have attracted much attention to synthetic and medicinal chemists because of their biological activities especially for tuberculosis (TB).Moreover, …
Number of citations: 9 www.ingentaconnect.com
KR Paidi, VB Tatipamula, MK Kolli, V Pedakotla - Int J Chem Sci, 2017 - hakon-art.com
The accumulating pharmacological importance of drug resistant pathogens has lent auxiliary urgency to new antitubercular compound development. In this regard, a novel series of …
Number of citations: 12 www.hakon-art.com
M Kuwahara, Y KAwANo, H SHIMAzU… - Chemical and …, 1996 - jstage.jst.go.jp
Synthetic Studies on Condensed-Azole Derivatives. IV." Page 1 | 23 Chem. Pharm. Bull, 44(1) 122–131 (1996) Vol. 44, No. 1 Synthetic Studies on Condensed-Azole Derivatives. IV." …
Number of citations: 23 www.jstage.jst.go.jp
A Malik, R Mishra, R Mazumder… - Research Journal of …, 2021 - indianjournals.com
Pyridazine and its derivative are very important compounds in nitrogen containing heterocyclic compounds due to their various reported pharmacological activities such as antibacterial, …
Number of citations: 3 www.indianjournals.com
RA Hartz, VT Ahuja, P Sivaprakasam… - Journal of Medicinal …, 2023 - ACS Publications
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that regulates numerous cellular processes, including metabolism, proliferation, and cell survival. Due to its …
Number of citations: 2 pubs.acs.org
A Manikandan, A Sivakumar
Number of citations: 0

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